molecular formula C24H34O6S B040148 BRN 3598325 CAS No. 114967-88-3

BRN 3598325

Cat. No.: B040148
CAS No.: 114967-88-3
M. Wt: 450.6 g/mol
InChI Key: XDGQFAAXMMOJNT-YBIJMBQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid is a complex organic compound with a unique structure It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules, including steroids and hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthesis starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl and keto groups. The final step involves the addition of the sulfanylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of automated synthesis machines can help streamline the process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the keto groups can yield secondary alcohols.

Scientific Research Applications

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of hormone-related disorders.

    Industry: It is used in the production of various pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to hormone receptors, modulating their activity and influencing various biological processes. It can also interact with enzymes involved in metabolic pathways, altering their activity and leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A steroid hormone with a similar cyclopenta[a]phenanthrene core.

    Testosterone: Another steroid hormone with a similar structure.

    Cholesterol: A lipid molecule with a similar core structure.

Uniqueness

What sets 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid apart from these similar compounds is the presence of the sulfanylpropanoic acid moiety, which imparts unique chemical and biological properties. This moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

114967-88-3

Molecular Formula

C24H34O6S

Molecular Weight

450.6 g/mol

IUPAC Name

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C24H34O6S/c1-22-8-5-15(25)11-14(22)3-4-16-17-6-9-24(30,19(27)13-31-10-7-20(28)29)23(17,2)12-18(26)21(16)22/h11,16-18,21,26,30H,3-10,12-13H2,1-2H3,(H,28,29)/t16?,17?,18-,21?,22-,23-,24-/m0/s1

InChI Key

XDGQFAAXMMOJNT-YBIJMBQPSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O

Synonyms

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid

Origin of Product

United States

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